N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC15679175
Molecular Formula: C22H19ClN2O3
Molecular Weight: 394.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN2O3 |
|---|---|
| Molecular Weight | 394.8 g/mol |
| IUPAC Name | N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C22H19ClN2O3/c1-28-19-13-7-16(8-14-19)22(27)25-21(20(26)15-5-3-2-4-6-15)24-18-11-9-17(23)10-12-18/h2-14,21,24H,1H3,(H,25,27) |
| Standard InChI Key | ZVWWRZARDKRIEH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Introduction
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a synthetic organic compound with a complex molecular structure. It features a 4-chlorophenyl group, an amino group, and a phenylethyl moiety, which contribute to its potential biological activity and chemical reactivity. The compound's molecular formula is C22H19ClN2O3, and its molecular weight is approximately 394.86 g/mol .
Synthesis
The synthesis of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the 4-chlorophenyl and phenylethyl groups. The specific synthesis route can vary based on the desired purity and yield, as well as the choice of reagents.
Biological Activities
While specific biological activity data for N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide are not readily available, compounds with similar structures often exhibit antimicrobial or anticancer properties. For example, compounds featuring thioether or thiourea functional groups have shown antimicrobial and anticancer activities, respectively .
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide | Thiophene ring, carboxamide group | Potential therapeutic effects |
| N-(1-(4-chlorophenyl)thio)-2-oxo-2-phenylethyl)benzamide | Thioether instead of thiophene | Antimicrobial |
| 1-Ethyl-3-(1-oxo-2-phenylethyl)amino)thiourea | Thiourea functional group | Anticancer |
| N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide | Methoxybenzamide core | Potential biological activities |
Future Research Directions
Further research is needed to fully understand the biological activities and potential therapeutic applications of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide. This could involve in vitro and in vivo studies to assess its efficacy and safety, as well as molecular docking studies to predict its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume